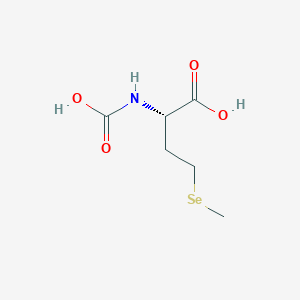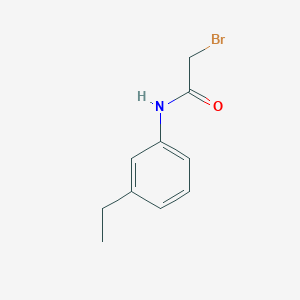![molecular formula C26H20Br2N4S2 B14203993 1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- CAS No. 833427-91-1](/img/structure/B14203993.png)
1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is a complex organic compound with a unique structure that includes a benzene ring substituted with diamine groups and thiazolyl groups containing bromophenyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzenediamine with 4-(3-bromophenyl)-5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound’s thiazolyl groups can interact with cellular membranes, affecting membrane integrity and function .
類似化合物との比較
Similar Compounds
1,3-Benzenediamine, N,N’-bis(2-furanylmethylene): Similar structure but with furanylmethylene groups instead of thiazolyl groups.
1,3-Benzenediamine, N,N’-bis(1-methylheptyl): Contains long alkyl chains instead of aromatic thiazolyl groups.
1,3-Benzenediamine, 4-methyl-: A simpler structure with a single methyl group substitution.
Uniqueness
1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is unique due to its combination of bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
833427-91-1 |
|---|---|
分子式 |
C26H20Br2N4S2 |
分子量 |
612.4 g/mol |
IUPAC名 |
1-N,3-N-bis[4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-yl]benzene-1,3-diamine |
InChI |
InChI=1S/C26H20Br2N4S2/c1-15-23(17-6-3-8-19(27)12-17)31-25(33-15)29-21-10-5-11-22(14-21)30-26-32-24(16(2)34-26)18-7-4-9-20(28)13-18/h3-14H,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
SCURFVOXPVSHRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)

![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)

![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)

